molecular formula C26H18FN3O4 B15085574 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate CAS No. 765281-83-2

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate

Cat. No.: B15085574
CAS No.: 765281-83-2
M. Wt: 455.4 g/mol
InChI Key: GAYBVCROXXGKGJ-LQKURTRISA-N
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Description

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is a complex organic compound with the molecular formula C26H18FN3O4 and a molecular weight of 455.449 g/mol . This compound is characterized by the presence of a naphthylamino group, an oxoacetyl group, a carbohydrazonoyl group, and a fluorobenzoate group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

765281-83-2

Molecular Formula

C26H18FN3O4

Molecular Weight

455.4 g/mol

IUPAC Name

[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate

InChI

InChI=1S/C26H18FN3O4/c27-22-10-4-3-9-21(22)26(33)34-19-14-12-17(13-15-19)16-28-30-25(32)24(31)29-23-11-5-7-18-6-1-2-8-20(18)23/h1-16H,(H,29,31)(H,30,32)/b28-16+

InChI Key

GAYBVCROXXGKGJ-LQKURTRISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4F

Origin of Product

United States

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